1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone
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Overview
Description
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone is an organic compound belonging to the anthraquinone family This compound is characterized by the presence of two amino groups attached to the anthraquinone core, each substituted with different alkyl chains
Preparation Methods
The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone typically involves the reaction of anthraquinone with the corresponding amines. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.
Scientific Research Applications
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color.
Biology: Investigated for its potential as a fluorescent marker in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through pathways that include the generation of reactive oxygen species and the inhibition of specific enzymes. These interactions can lead to various biological effects, including cell death in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone can be compared with other anthraquinone derivatives such as:
- 1-Amino-4-(methylamino)anthraquinone
- 1,4-Diaminoanthraquinone
- 1-(Hexylamino)-4-(methylamino)anthraquinone These compounds share similar structural features but differ in the nature and position of the substituents on the anthraquinone core. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
85959-19-9 |
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Molecular Formula |
C27H36N2O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(2-ethylhexylamino)-4-(3-methylbutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H36N2O2/c1-5-7-10-19(6-2)17-29-23-14-13-22(28-16-15-18(3)4)24-25(23)27(31)21-12-9-8-11-20(21)26(24)30/h8-9,11-14,18-19,28-29H,5-7,10,15-17H2,1-4H3 |
InChI Key |
PYYYAKHJCLDAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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